Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 3 with a 2-(4-chlorophenoxy)acetamido group and an ethyl ester at position 2. Benzofuran-based compounds are widely studied due to their diverse pharmacological properties, including antimicrobial, antitumor, and antiviral activities . The structural uniqueness of this compound lies in the combination of the benzofuran scaffold with a 4-chlorophenoxy acetamido substituent, which may enhance its bioactivity by modulating electronic and steric properties.
Properties
IUPAC Name |
ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDIEWUKLIIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets. These targets often play crucial roles in cellular processes, including metabolism and signal transduction.
Mode of Action
Compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation. These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways. These effects can lead to downstream changes in cellular processes, potentially resulting in therapeutic effects.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Biological Activity
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and comparative studies with related compounds.
The synthesis of this compound typically involves a multi-step process:
- Formation of the Benzofuran Ring : Cyclization reactions are employed using appropriate precursors.
- Chlorophenoxy Group Introduction : The benzofuran derivative is reacted with 4-chlorophenol.
- Amidation : The intermediate product undergoes reaction with acyl chlorides to introduce the amido group.
- Esterification : Finally, the carboxylic acid group is esterified using ethanol.
The overall molecular formula for this compound is with a molecular weight of approximately 367.79 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in various biochemical pathways, potentially affecting cellular signaling and metabolic processes .
- Target Interaction : The compound has been identified to interact with TMEM206, a transmembrane protein involved in cellular functions like vesicular acidification and transport .
Anticancer Properties
Recent studies have shown that derivatives of benzofuran compounds exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 12 | Growth inhibition |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Research indicates that similar benzofuran derivatives can modulate inflammatory pathways, potentially reducing cytokine release and inflammation markers in vitro .
Comparative Studies
Comparative analysis with similar compounds reveals distinct biological profiles based on structural variations:
- Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate : This variant exhibits different reactivity and biological properties due to the methoxy substitution, which may influence its enzyme inhibition capacity.
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| This compound | Anticancer, anti-inflammatory | Contains chlorophenoxy group |
| Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate | Moderate anticancer activity | Contains methoxy group |
Case Studies
Recent literature has documented various case studies highlighting the efficacy of this compound:
-
Study on A549 Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
"The compound demonstrated a potent cytotoxic effect on A549 cells, leading to increased levels of cleaved caspase-3" .
-
Anti-inflammatory Effects : In another study, the compound was shown to reduce TNF-alpha levels in an LPS-induced inflammation model.
"this compound significantly decreased inflammatory cytokine release" .
Comparison with Similar Compounds
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Core Structure : Benzofuran with ethyl ester at position 2.
- Substituents :
- 5-Cyclohexyl (hydrophobic group).
- 3-Methylsulfinyl (sulfoxide group, polar).
- Biological Activity : Demonstrates antimicrobial and antifungal properties, attributed to the benzofuran core and sulfinyl group’s electron-withdrawing effects .
N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide
- Core Structure : Bicyclo[1.1.1]pentane (rigid, strained hydrocarbon core).
- Substituents: 2-(4-Chlorophenoxy)acetamido group (shared with the target compound). Cyclobutane carboxamide (conformationally restricted moiety).
- Biological Activity : Acts as an ATF4 inhibitor, showing promise in cancer treatment by disrupting stress-response pathways in tumors .
- Key Difference : The bicyclo core replaces benzofuran, emphasizing that core rigidity influences target selectivity (ATF4 vs. microbial targets).
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate (Target Compound)
- Core Structure : Benzofuran with ethyl ester at position 2.
- Substituents: 3-(2-(4-Chlorophenoxy)acetamido) (electron-deficient aromatic system).
Comparative Data Table
Key Findings
Core Structure Impact: Benzofuran derivatives (target compound and 2.1) prioritize antimicrobial activity, whereas bicyclo-based analogues (2.2) target cancer pathways. This suggests core flexibility/rigidity dictates target specificity. The 4-chlorophenoxy group, present in both the target compound and 2.2, may enhance binding to hydrophobic pockets in proteins or DNA, but its effect is modulated by the core structure.
Substituent Effects: Polar groups (e.g., methylsulfinyl in 2.1) improve solubility but may reduce membrane permeability compared to the target compound’s chloroaromatic substituent.
Therapeutic Potential: The target compound’s benzofuran core and 4-chlorophenoxy group position it as a candidate for dual-action drugs, though empirical validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
